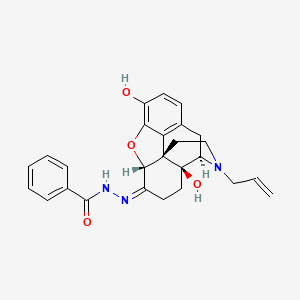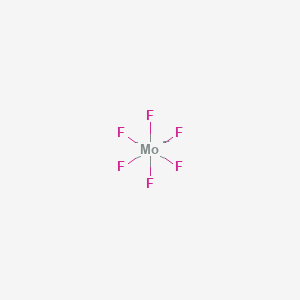
Hexafluoromolybdate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoromolybdate(2-) is a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure
- A study by Xue et al. (2005) focused on the functionalization of the hexamolybdate cluster with fluorine-containing aromatic amine. They synthesized a novel bifunctionalized arylimido derivative of hexamolybdate bearing an electron-withdrawing trifluoromethyl group. This study provided insights into the synthesis, crystal structure, and potential bioactivity of hexamolybdate derivatives (Xue, Sijia et al., 2005).
2. Bioactivity of Hexamolybdate Derivatives
- The same research by Xue et al. (2005) also indicated that the synthesized hexamolybdate derivative had some herbicidal and insecticidal activities, suggesting its potential applications in agriculture (Xue, Sijia et al., 2005).
- A related study by Xue et al. (2008) explored two novel mono-organoimido functionalized polyoxometalate clusters. These clusters also demonstrated some herbicidal activities, further suggesting the utility of hexamolybdate derivatives in agricultural contexts (Xue, Sijia et al., 2008).
3. Synthesis and Anti-proliferative Effects
- Mukhopadhyay et al. (2011) conducted a study on the synthesis of 2-alkyl substituted benzimidazoles using aqueous hexafluorophosphoric acid. Some of the synthesized compounds showed potential in inhibiting the proliferation of cancer cells, indicating a possible application in cancer research (Mukhopadhyay, C. et al., 2011).
4. Polymer Synthesis for Photovoltaic Applications
- Lu et al. (2005) embedded hexamolybdate clusters into the main chain of poly(phenylene acetylene)s. These hybrid polymers, synthesized via palladium-catalyzed coupling reactions, exhibited potential for applications in photovoltaic cells, highlighting a different application area for hexamolybdate clusters (Lu, Meng et al., 2005).
5. Nonlinear Optical Response of Hexamolybdate Metal Cluster
- A study by Haroon et al. (2017) explored the nonlinear optical (NLO) response of hexamolybdate metal clusters. They demonstrated that these materials could be promising candidates for NLO applications, thereby opening avenues in optical technology (Haroon, Muhammad et al., 2017).
6. Drug Discovery and Pharmaceutical Applications
- The study by Murray and Rees (2009) highlighted the role of fragment-based drug discovery (FBDD) in identifying new drugs. They pointed out the potential application of hexamolybdate clusters in FBDD, particularly in identifying leads for biological targets that are difficult to address with other chemical approaches (Murray, C. & Rees, D., 2009).
7. Degradable Anticancer Agents
- She et al. (2016) developed a degradable organoimido derivative of hexamolybdate for cancer treatment. Their research demonstrated the potential of this derivative in inhibiting glioblastoma cells, suggesting its application as a degradable anticancer agent (She, Shan et al., 2016).
Eigenschaften
Produktname |
Hexafluoromolybdate(2-) |
|---|---|
Molekularformel |
F6Mo-2 |
Molekulargewicht |
209.9 g/mol |
IUPAC-Name |
hexafluoromolybdenum(2-) |
InChI |
InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+4/p-6 |
InChI-Schlüssel |
FFDSCFZKYADRQA-UHFFFAOYSA-H |
Kanonische SMILES |
F[Mo-2](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



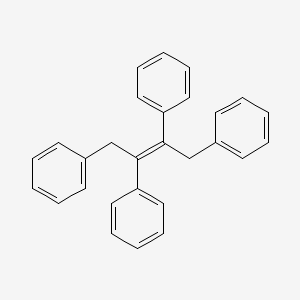

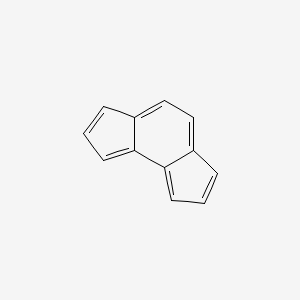
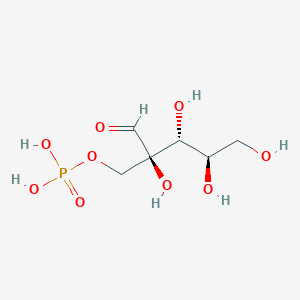
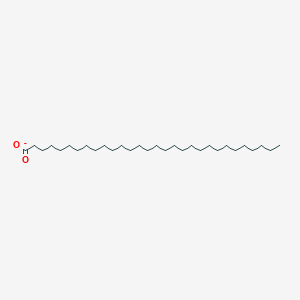
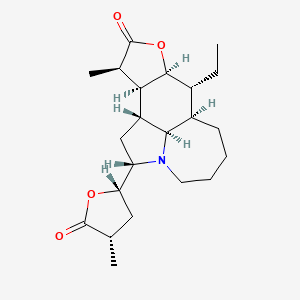

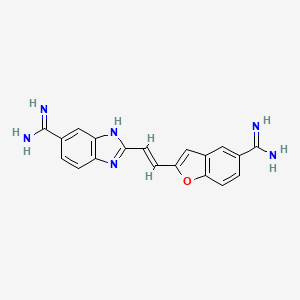
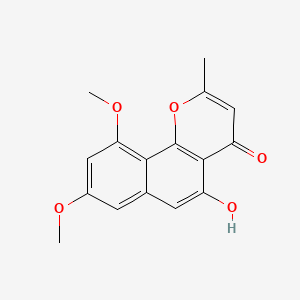
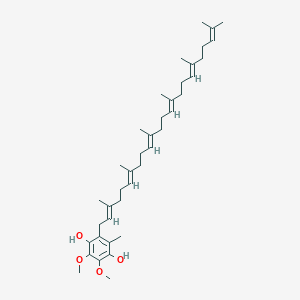
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)
